N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(3,4-Dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The compound features a 3,4-dimethylphenyl group at the N1 position and a piperidine ring substituted with a 2-methoxyethyl group at the N2 position. Its design aligns with trends in oxalamide-based drug discovery, where modifications to the aryl and heterocyclic substituents are critical for optimizing binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14-4-5-17(12-15(14)2)21-19(24)18(23)20-13-16-6-8-22(9-7-16)10-11-25-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDLBSDOYHQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Dimethylphenyl Intermediate: This step involves the alkylation of a phenyl ring to introduce the dimethyl groups.
Synthesis of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized through a series of reactions, including the formation of the piperidine ring and subsequent functionalization.
Coupling Reaction: The final step involves coupling the dimethylphenyl and piperidinyl intermediates with an oxalamide linkage under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound could be investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound in drug discovery.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following table summarizes structurally related oxalamide derivatives and their key properties, as derived from the evidence:
Key Comparative Insights
Structural Modifications and Bioactivity Aryl Substituents: The 3,4-dimethylphenyl group in the target compound differs from the 4-chlorophenyl or dimethoxybenzyl groups in analogues. Chlorophenyl and dimethoxybenzyl substituents are associated with enhanced binding to viral or taste receptors (e.g., HIV CD4-binding site or TAS1R1/TAS1R3 umami receptors) . Heterocyclic Moieties: The 2-methoxyethyl-piperidine group in the target compound contrasts with thiazole-piperidine hybrids (e.g., compound 8 in ), which exhibit antiviral activity. Piperidine rings with hydrophilic substitutions (e.g., hydroxyethyl) improve solubility but may reduce CNS penetration, whereas methoxyethyl groups balance lipophilicity and hydrogen-bonding capacity .
Synthetic and Analytical Profiles Yield and Purity: Antiviral oxalamides (e.g., compound 8 in ) are synthesized with moderate yields (36–55%) and high HPLC purity (>95%). The target compound’s synthesis would likely require similar optimization, given the complexity of piperidine functionalization. Metabolism and Toxicity: Oxalamides like No. 2225 exhibit rapid plasma clearance in rats but high NOAEL values (140 mg/kg/day), suggesting favorable safety profiles for non-therapeutic applications (e.g., food additives) . The dimethylphenyl substituent in the target compound may slow oxidative metabolism compared to methoxybenzyl groups, necessitating specific toxicological evaluation.
Functional Divergence Antiviral vs. Flavoring Applications: While thiazole-piperidine oxalamides target HIV entry , dimethoxybenzyl derivatives (e.g., S336) activate umami taste receptors . The target compound’s lack of a thiazole or pyridyl group may limit antiviral utility but could position it as a novel flavor modulator or CNS agent, pending functional assays.
Biological Activity
N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H29N3O3
- Molecular Weight : 347.5 g/mol
- CAS Number : 952976-03-3
This compound features a piperidine moiety, an oxalamide group, and a dimethylphenyl substituent, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine ring enhances its ability to bind to biological targets, potentially modulating pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Studies have shown that oxalamides can possess antimicrobial properties. The specific interactions of this compound with bacterial enzymes are under investigation.
- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, it is being explored for potential use in treating neurological disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating immune responses.
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar oxalamide derivatives, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B (2023) | Reported modulation of serotonin receptors, suggesting potential antidepressant effects. |
| Study C (2024) | Found anti-inflammatory activity in animal models, reducing edema and inflammatory markers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
